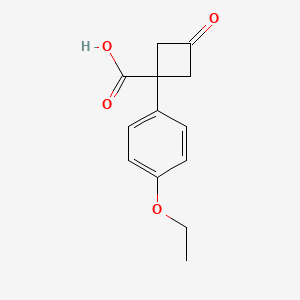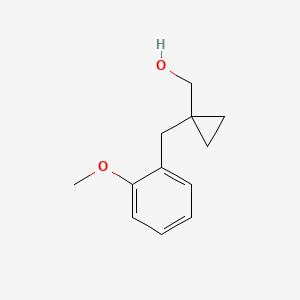
(R)-2-(4-Bromo-2-fluorophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(4-bromo-2-fluorophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-bromo-2-fluorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2R)-2-(4-bromo-2-fluorophenyl)ethene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the selective formation of the oxirane ring.
Industrial Production Methods
Industrial production of (2R)-2-(4-bromo-2-fluorophenyl)oxirane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity (2R)-2-(4-bromo-2-fluorophenyl)oxirane.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-bromo-2-fluorophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Reduction: The compound can be reduced to form the corresponding diol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative cleavage of the oxirane ring can be achieved using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reactions are typically carried out in polar solvents such as ethanol or water, with the nucleophile added in excess.
Reduction: The reduction process is conducted in anhydrous conditions using a suitable solvent like tetrahydrofuran (THF).
Oxidation: Oxidative cleavage reactions are performed under controlled temperatures and with the appropriate stoichiometry of the oxidizing agent.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted alcohols, amines, or thiols.
Reduction: The primary product is the diol derivative of (2R)-2-(4-bromo-2-fluorophenyl)oxirane.
Oxidation: The products include aldehydes, ketones, or carboxylic acids, depending on the specific oxidizing agent used.
Scientific Research Applications
(2R)-2-(4-bromo-2-fluorophenyl)oxirane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides and in the development of enzyme inhibitors.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-(4-bromo-2-fluorophenyl)oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The oxirane ring’s strain makes it highly reactive, facilitating ring-opening reactions that modify the structure and function of the target molecules. This reactivity is exploited in various applications, including enzyme inhibition and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(4-chloro-2-fluorophenyl)oxirane
- (2R)-2-(4-bromo-2-chlorophenyl)oxirane
- (2R)-2-(4-bromo-2-methylphenyl)oxirane
Uniqueness
(2R)-2-(4-bromo-2-fluorophenyl)oxirane is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. Compared to similar compounds, the specific substitution pattern in (2R)-2-(4-bromo-2-fluorophenyl)oxirane can lead to different reaction outcomes and applications.
Properties
Molecular Formula |
C8H6BrFO |
|---|---|
Molecular Weight |
217.03 g/mol |
IUPAC Name |
(2R)-2-(4-bromo-2-fluorophenyl)oxirane |
InChI |
InChI=1S/C8H6BrFO/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |
InChI Key |
JUYQMBOOTPKMML-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=C(C=C(C=C2)Br)F |
Canonical SMILES |
C1C(O1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


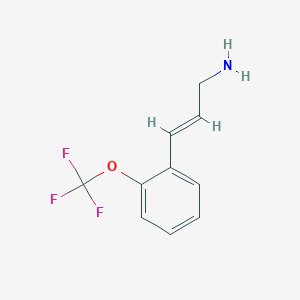
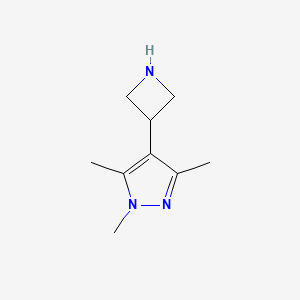
![1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine](/img/structure/B13596660.png)
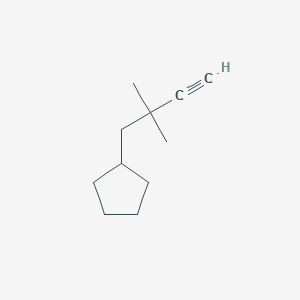
![methyl(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate,trifluoroaceticacid](/img/structure/B13596680.png)
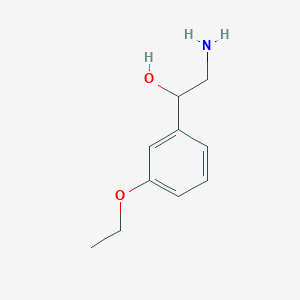
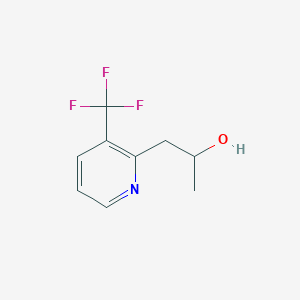
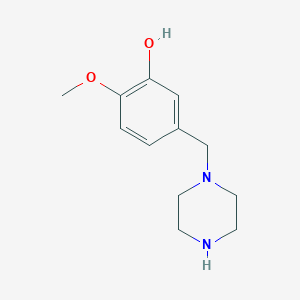
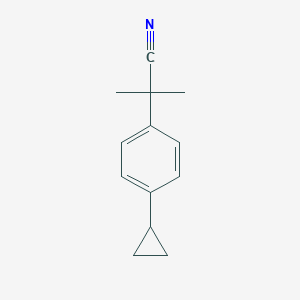
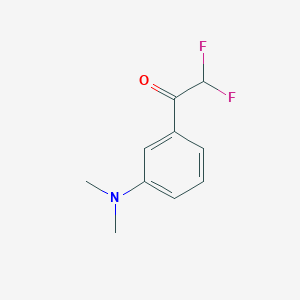
![5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylicacidhydrochloride](/img/structure/B13596719.png)
